1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine
CAS No.: 1049384-85-1
Cat. No.: VC4174994
Molecular Formula: C20H23ClN6O2S
Molecular Weight: 446.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049384-85-1 |
|---|---|
| Molecular Formula | C20H23ClN6O2S |
| Molecular Weight | 446.95 |
| IUPAC Name | 1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-(3,4-dimethylphenyl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C20H23ClN6O2S/c1-15-3-8-19(13-16(15)2)30(28,29)26-11-9-25(10-12-26)14-20-22-23-24-27(20)18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3 |
| Standard InChI Key | WIZINOHXVZZSNJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl)C |
Introduction
The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a complex organic molecule that incorporates several key functional groups, including a tetrazole ring, a chlorophenyl moiety, and a sulfonyl group attached to a piperazine ring. This structure suggests potential applications in medicinal chemistry due to its diverse biological activities.
Synthesis
The synthesis of this compound would likely involve multiple steps, including:
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Formation of the Tetrazole Ring: This often involves the use of sodium azide.
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Introduction of the Sulfonyl Group: Typically achieved using sulfonyl chlorides.
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Coupling Reactions: To attach the chlorophenyl and sulfonyl groups to the piperazine ring, palladium-catalyzed reactions might be employed.
Biological Activities and Potential Applications
Compounds with tetrazole and sulfonyl groups are known for their diverse biological activities, including potential antibacterial and anticancer properties. The tetrazole ring can mimic natural substrates, enhancing binding affinity to biological targets.
Research Findings
While specific research findings on 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine are not detailed in the available literature, compounds with similar structures have shown promise in medicinal chemistry. For example, tetrazole derivatives are recognized for their potential therapeutic applications due to their ability to interact with enzymes and receptors implicated in disease processes.
Data Tables
Given the lack of specific data on this compound in the literature, a general overview of related compounds can be provided:
| Compound Feature | Description |
|---|---|
| Tetrazole Ring | Known for diverse biological activities, including potential therapeutic applications. |
| Chlorophenyl Group | Contributes to the compound's lipophilicity and potential interaction with biological targets. |
| Sulfonyl Group | Often associated with antibacterial properties, particularly in sulfonamide derivatives. |
| Piperazine Ring | Common in pharmaceuticals due to its ability to form stable complexes with biological molecules. |
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